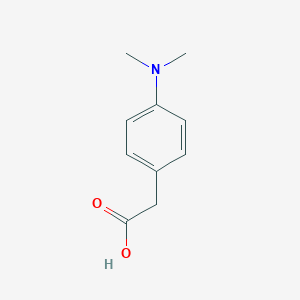

4-(Dimethylamino)phenylacetic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[4-(dimethylamino)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(2)9-5-3-8(4-6-9)7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGHTOZUPICELS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90168941 | |

| Record name | 4-N,N-Dimethylaminophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17078-28-3 | |

| Record name | 4-N,N-Dimethylaminophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017078283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-N,N-Dimethylaminophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dimethylamino)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 Dimethylamino Phenylacetic Acid

Classical and Contemporary Synthetic Routes to 4-(Dimethylamino)phenylacetic Acid

The preparation of this compound can be approached from various precursors, leveraging a range of chemical transformations.

Phenylacetone (B166967) and Dimethylformamide-Dimethylacetal Condensation Approaches

While not a prominently documented route for the specific synthesis of this compound, a plausible pathway can be conceptualized based on the known reactivity of phenylacetone and dimethylformamide-dimethylacetal (DMF-DMA). Phenylacetone can be deprotonated at the benzylic position to form a nucleophilic enolate. This enolate could then theoretically react with an electrophilic species derived from the dimethylamino group.

However, a more common related reaction involves the condensation of a substituted phenylacetic acid with an appropriate electrophile. A more direct, albeit less common, approach might involve the Leuckart-Wallach reaction, where 4-aminophenylacetic acid could be reductively aminated using formaldehyde (B43269) and formic acid to yield the desired product.

Derivatization from p-Hydroxyphenylacetic Acid Precursors

The synthesis from p-hydroxyphenylacetic acid is a multi-step process that requires the transformation of the phenolic hydroxyl group into a dimethylamino group. wikipedia.orgnih.gov A typical synthetic sequence would involve:

Protection of the Carboxylic Acid: The carboxylic acid group is first protected, often as an ester (e.g., methyl or ethyl ester), to prevent it from interfering with subsequent reactions.

Activation of the Phenolic Group: The phenol (B47542) is converted into a better leaving group, such as a triflate (trifluoromethanesulfonate), by reacting it with triflic anhydride (B1165640).

Cross-Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, is then employed. The aryl triflate is reacted with dimethylamine (B145610) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand to form the C-N bond. acsgcipr.orgresearchgate.netscribd.comgoogle.com

Deprotection: The protecting group on the carboxylic acid is removed by hydrolysis to yield the final product, this compound.

This route benefits from the availability of p-hydroxyphenylacetic acid but requires several steps with purification of intermediates. google.comorganic-chemistry.org

Iodide-Catalyzed Reduction of Mandelic Acids as a General Pathway for Phenylacetic Acids

A highly efficient and scalable method for preparing phenylacetic acids involves the iodide-catalyzed reduction of the corresponding mandelic acid derivatives. This procedure serves as a greener alternative to methods that use more hazardous reagents. The reaction typically proceeds by using a catalytic amount of sodium iodide with a stoichiometric reductant like phosphorous acid, which generates hydroiodic acid in situ.

For the synthesis of the title compound, the precursor would be 4-(dimethylamino)mandelic acid. The reduction cleaves the benzylic hydroxyl group, converting it to a methylene (B1212753) group and yielding this compound. This method is noted for its operational simplicity and high yields.

| Starting Material | Reagents | Key Features |

| 4-(Dimethylamino)mandelic acid | NaI (catalytic), H₃PO₃ | In situ generation of HI, scalable, avoids hazardous reagents. |

Multi-step Syntheses Involving Aniline (B41778) Derivatives

A common and practical route starts from aniline derivatives, specifically 4-aminophenylacetic acid. The primary amino group of this precursor can be exhaustively methylated to form the target dimethylamino group.

The Eschweiler-Clarke reaction is a prime example of this transformation. In this one-pot reaction, 4-aminophenylacetic acid is treated with an excess of formaldehyde and formic acid. Formaldehyde and the primary amine first form an imine, which is then reduced by formic acid to a secondary (monomethylated) amine. The process repeats to form the tertiary dimethylated amine. The reaction is driven to completion by the formation of carbon dioxide gas, making it irreversible. This method is advantageous as it avoids the formation of quaternary ammonium (B1175870) salts.

Reaction Data: Eschweiler-Clarke Methylation

| Starting Material | Reagents | Product | Key Advantages |

|---|---|---|---|

| 4-Aminophenylacetic acid | Formaldehyde (excess), Formic Acid (excess) | This compound | One-pot reaction, high yield, no quaternary salt formation, irreversible. |

Preparation from 4-Halogeno-benzene Acetic Acid with Catalytic Reactions

Modern synthetic chemistry offers powerful catalytic methods to form C-N bonds. The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction that can be applied here. acsgcipr.orgresearchgate.net Starting with a 4-halogenated phenylacetic acid, such as 4-bromophenylacetic acid, the target compound can be synthesized by reaction with dimethylamine.

The reaction requires a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., a biarylphosphine ligand), and a base (e.g., sodium tert-butoxide). The choice of ligand is crucial for the reaction's success, with various generations of ligands developed to improve scope and efficiency. acsgcipr.org This method is valued for its broad functional group tolerance and ability to form aryl-amine bonds that are challenging to create via traditional nucleophilic substitution.

Reaction Data: Buchwald-Hartwig Amination

| Starting Material | Reagents | Catalyst System | Key Features |

|---|---|---|---|

| 4-Bromophenylacetic acid (or its ester) | Dimethylamine (or its salt) | Palladium source (e.g., Pd(OAc)₂), Phosphine ligand, Base (e.g., NaOtBu) | High efficiency, broad scope, good functional group tolerance. researchgate.netscribd.com |

Advanced Reaction Mechanisms Involving this compound

Beyond its synthesis, this compound is itself a reactant in various advanced chemical transformations. The electronic properties of the dimethylamino group, a strong electron-donating group, significantly influence the reactivity of the molecule, particularly at the carboxylic acid function and the aromatic ring.

A notable example is its use in the construction of aminosquaraine dyes. In a documented one-step synthesis, this compound is reacted with 2-chloro-1-methylpyridinium (B1202621) iodide. acsgcipr.org This reagent activates the carboxylic acid, facilitating a subsequent reaction with a nucleophile, in this case, a sterically hindered base like 2,2,6,6-tetramethylpiperidine (B32323), leading to the formation of a complex squaraine structure. acsgcipr.org This reaction highlights the utility of the phenylacetic acid moiety as a building block in the synthesis of complex functional molecules. The electron-donating dimethylamino group enhances the nucleophilicity of the aromatic ring and can influence the electronic properties of the resulting dye.

Radical Fluorination Pathways of Phenylacetic Acid Derivatives

The introduction of fluorine into organic molecules can significantly alter their properties, and radical fluorination reactions of phenylacetic acid derivatives represent a key area of synthetic exploration. nih.gov These reactions can proceed through different mechanisms, offering divergent pathways to fluorinated products.

Single Electron Transfer (SET) Mechanisms in Decarboxylative Fluorination

Decarboxylative fluorination is a powerful method for replacing a carboxylic acid group with a fluorine atom. nih.gov In the context of phenylacetic acid derivatives, this transformation can be initiated by a single electron transfer (SET) process. nih.govmdpi.com For instance, the use of Selectfluor in the presence of a base like 4-(dimethylamino)pyridine (DMAP) can induce the formation of a charge-transfer complex. nih.govmdpi.com In an aqueous medium, this complex facilitates a single-electron oxidation of the phenylacetic acid substrate, leading to the generation of a benzylic radical after decarboxylation. This radical then reacts with Selectfluor to yield the fluorinated product. mdpi.com Photocatalysis offers another avenue for SET-mediated decarboxylative fluorination, where a photo-excited catalyst initiates the electron transfer process, ultimately leading to the formation of an alkyl radical that is subsequently fluorinated. nih.gov

Hydrogen Atom Transfer (HAT) Mechanisms in Direct C(sp³)-H Fluorination

Direct C(sp³)-H fluorination provides an alternative route that avoids the loss of the carboxyl group. nih.gov This pathway often involves a Hydrogen Atom Transfer (HAT) mechanism, where a reactive species abstracts a hydrogen atom from the benzylic position of the phenylacetic acid derivative. nih.gov The resulting carbon-centered radical can then be trapped by a fluorine source like Selectfluor. nih.gov The generation of the radical species capable of HAT can be achieved through various methods, including the use of photocatalysts or specific reagents that form radical abstractors in situ. nih.govnih.gov The selectivity of this process is influenced by electronic factors, with electrophilic HAT reagents favoring the abstraction of electron-rich hydrogen atoms. nih.gov

Influence of Reaction Media and Solvent Effects on Selectivity

The choice of reaction medium and solvent plays a critical role in determining the outcome of fluorination reactions of phenylacetic acid derivatives. nih.govmdpi.com A notable example is the divergent reactivity observed when using a charge-transfer complex of Selectfluor and DMAP. nih.govmdpi.com In the presence of water, a decarboxylative fluorination pathway via a single-electron oxidation is favored. nih.gov Conversely, non-aqueous (dry) conditions promote the direct fluorination of the benzylic C(sp³)–H bond, leading to the formation of α-fluoro-α-arylcarboxylic acids. nih.govmdpi.com This solvent-dependent selectivity allows for controlled access to different fluorinated products from the same starting material. digitellinc.com The pKa of the phenylacetic acid derivative in different solvents influences the dominant reaction pathway, with aprotic polar solvents disfavoring decarboxylative SET due to the low acidity of the carboxylic acid. nih.gov

Condensation and Cyclocondensation Reactions

This compound can participate in condensation and cyclocondensation reactions. One documented example involves its reaction with 2-chloro-1-methylpyridinium iodide and 2,2,6,6-tetramethylpiperidine in anhydrous dichloromethane (B109758). illinois.edu This reaction leads to the formation of an aminosquaraine dye, a complex molecule resulting from the condensation and subsequent cyclization of the starting materials. illinois.edu

Derivatization Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a key functional handle for various derivatization reactions, enabling the synthesis of a range of new compounds. nih.govnih.gov

Formation of Esters and Amides

The formation of esters and amides represents fundamental transformations of the carboxylic acid group. nih.gov

Esterification can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic approach. youtube.com Another method involves the deprotonation of the carboxylic acid with a base to form a carboxylate, which then acts as a nucleophile in an SN2 reaction with an alkyl halide. youtube.com

Amide formation can be accomplished by reacting this compound with an amine in the presence of a coupling agent. For example, its reaction with t-butylamine using 2-chloro-1-methylpyridinium iodide as an activating agent in anhydrous dichloromethane yields the corresponding amide. illinois.edu This type of reaction is also relevant in the context of peptide synthesis. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Isotope Labeling Strategies for Metabolomics Profiling

Isotope labeling is a powerful technique for tracking molecules in complex biological systems. For compounds similar to this compound, such as 4-(dimethylamino)benzoic acid (DMABA), stable isotope labeling has been developed to facilitate the analysis of lipids by mass spectrometry. A set of deuterium-enriched DMABA N-hydroxysuccinimide (NHS) ester reagents has been created to react with the primary amine group of certain lipids, like glycerophosphoethanolamine (B1239297) (PE). albany.edu

This derivatization allows for the selective detection of all subclasses of the labeled lipids using precursor ion scans in tandem mass spectrometry. albany.edu For instance, different isotopologues (d₀, d₄, d₆, and d₁₀) of DMABA-labeled lipids can be distinguished by their unique mass-to-charge ratios (m/z) in the resulting fragments. albany.edu This strategy enables differential labeling and can compensate for the absence of available internal standards for each lipid species, proving valuable in studying biological events like lipid oxidation. albany.edu

Table 1: Precursor Ion Scans for Deuterium-Labeled DMABA-PE Species

| Isotopologue Label | Precursor Ion Scan (m/z) |

|---|---|

| d₀-DMABA | 191.1 |

| d₄-DMABA | 195.1 |

| d₆-DMABA | 197.1 |

| d₁₀-DMABA | 201.1 |

Data sourced from collision-induced dissociation of labeled PE standards. albany.edu

Chemoselective Acylation Catalyzed by 4-(N,N-dimethylamino)pyridine

While not a direct reaction of this compound itself, the structurally related compound 4-(N,N-dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for acylation reactions. rsc.orgnih.gov DMAP's catalytic activity stems from the electron-donating effect of the dimethylamino group, which increases the electron density and nucleophilicity of the pyridine (B92270) nitrogen atom. rsc.org

The mechanism involves the initial reaction of DMAP with an acylating agent, such as an acid anhydride or acid chloride, to form a highly reactive N-acylpyridinium salt. This intermediate is then readily attacked by a nucleophile, like an alcohol, leading to the acylated product and regeneration of the DMAP catalyst. rsc.orgresearchgate.net To enhance sustainability and address the toxicity of DMAP, a recyclable catalyst, 4-(N,N-dimethylamino)pyridine hydrochloride (DMAP·HCl), has been developed. researchgate.netnih.gov This salt demonstrates excellent catalytic activity for the acylation of even inert alcohols and phenols under base-free conditions and can be reused multiple times without significant loss of activity. researchgate.netnih.gov

Reactions Involving the Dimethylamino Moiety

The dimethylamino group is a key functional moiety that dictates much of the reactivity of the parent molecule. Its reactions primarily involve demethylation and participation in charge-transfer phenomena.

Demethylation Mechanisms (Radical and Ionic)

The N-demethylation of N,N-dimethylanilines can proceed through various mechanisms, often catalyzed by chemical or biological systems. These pathways typically involve the formation of radical or ionic intermediates.

Radical Mechanisms: In photochemically induced demethylation, the excited triplet state of a substituted N,N-dimethylaniline can react to form a C-centered radical (e.g., H₂˙C(CH₃)N–C₆H₄–NO₂ in the case of 4-nitro-N,N-dimethylaniline). rsc.org Another pathway involves oxidation of the amine to a radical cation by an oxidizing agent like NO⁺. nih.gov This radical cation can then undergo deprotonation to yield an α-amino radical, which is subsequently oxidized to an iminium ion, or it can be attacked by another radical (like NO₂) which abstracts a hydrogen atom to form the iminium ion directly. nih.gov Manganese complexes have also been shown to catalyze oxidative N-demethylation via a proposed electron-transfer/proton-transfer (ET-PT) mechanism that involves a transient radical cation intermediate. researchgate.netmdpi.com

Ionic Mechanisms: Classic methods for N-demethylation, such as the von Braun reaction, use reagents like cyanogen (B1215507) bromide (BrCN) or chloroformates. wikipedia.orgresearchgate.net These reactions proceed via a quaternary cyanoammonium or carbamate (B1207046) intermediate, respectively, which is then hydrolyzed or reduced to yield the secondary amine. nih.govwikipedia.org The Polonovski reaction and its modified versions involve the formation of a tertiary amine N-oxide, which, in the presence of reagents like acetyl chloride or iron ions, rearranges to form an iminium ion that subsequently hydrolyzes to the demethylated amine and formaldehyde. nih.govresearchgate.net

Role in Charge-Transfer Complex Formation

The dimethylamino group is a potent electron-donating group, enabling molecules like this compound to participate in the formation of charge-transfer (CT) complexes and states. In donor-bridge-acceptor systems, photo-initiated intramolecular charge transfer (ICT) is a critical process. acs.org Upon photoexcitation in polar solvents, molecules containing a dimethylanilino donor group can undergo a geometric twist to form a twisted internal charge-transfer (TICT) state. researchgate.net This twist facilitates charge separation, stabilizing the CT state. researchgate.net In non-polar solvents, this twisting is less favorable, and the molecule may relax through other pathways. acs.orgresearchgate.net The formation of solid charge-transfer molecular complexes between electron donors and various π-acceptors (like DDQ) or σ-acceptors has also been well-documented.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of aromatic amines and their derivatives is crucial for reducing industrial waste. A notable example is the development of a greener synthetic pathway for 4-aminodiphenylamine (4-ADPA), a structurally related high-volume chemical. The traditional process generated significant waste and involved hazardous materials like chlorine.

A breakthrough was achieved by utilizing a base-promoted, direct coupling of aniline and nitrobenzene (B124822) through a mechanism known as nucleophilic aromatic substitution of hydrogen (NASH). This innovative process eliminates the need for chlorine and dramatically reduces waste. Compared to the traditional route, this greener process cuts organic waste by 74%, inorganic waste by 99%, and wastewater by 97%. The adoption of such atom-efficient reactions that eliminate waste at the source represents a key goal of green chemistry. Furthermore, electrochemical methods have been explored for synthesizing related compounds like sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine, offering alternative green routes.

Catalytic Applications and Mechanistic Investigations of 4 Dimethylamino Phenylacetic Acid and Its Derivatives

Organocatalysis and Nucleophilic Catalysis involving 4-(Dimethylamino)pyridine Derivatives

Derivatives of 4-(dimethylamino)pyridine (DMAP), which share the core functional moiety of 4-(dimethylamino)phenylacetic acid, are highly versatile nucleophilic catalysts. acs.orgacs.org Their utility stems from the ability of the pyridyl nitrogen to act as a potent nucleophile, activating acyl sources to facilitate a wide array of transformations. umich.edu The development of chiral DMAP derivatives has successfully translated this reactivity into the realm of asymmetric synthesis, enabling the enantioselective construction of complex molecular architectures. acs.orgacs.org

Enantioselective Catalysis in Asymmetric Synthesis

Chiral DMAP derivatives have emerged as powerful organocatalysts for a variety of enantioselective processes. acs.org A significant breakthrough in this area was the development of "planar-chiral" DMAP analogues, where a chiral ferrocene (B1249389) unit is fused to the pyridine (B92270) ring. acs.orgacs.org These catalysts have proven effective in numerous applications, including the kinetic resolution of alcohols and amines, and enantioselective acyl transfer reactions. acs.orgtcichemicals.com

One notable application is the Staudinger synthesis of β-lactams, where planar-chiral DMAP catalysts mediate the coupling of ketenes and imines with high enantioselectivity. acs.org Another key area is the enantioselective acylation of silyl (B83357) ketene (B1206846) acetals. acs.org More recently, chiral DMAP-thiourea bifunctional catalysts have been developed, demonstrating high efficiency in enantioselective acyl-transfer reactions like the Steglich rearrangement of 1,3-oxazolyl carbonates and the Black rearrangement of 2-benzofuranylcarbonates. rsc.org These catalysts operate at low loadings (as little as 0.1-0.5 mol%) while achieving excellent yields and high enantiomeric excess (ee). tcichemicals.comrsc.org

Table 1: Enantioselective Reactions Catalyzed by Chiral DMAP Derivatives

| Reaction Type | Catalyst Type | Substrate Example | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Steglich Rearrangement | Chiral DMAP-thiourea | 1,3-Oxazolyl carbonate | up to 90% | up to 97% | rsc.org |

| Black Rearrangement | Chiral DMAP-thiourea | 2-Benzofuranylcarbonate | up to 92% | up to 87% | rsc.org |

| Staudinger β-Lactam Synthesis | Planar-chiral DMAP | Disubstituted ketene + imine | Good | Good | acs.org |

| Desymmetrization of meso-Diols | Axially chiral DMAP | meso-1,2-diol | High | High | tcichemicals.com |

Stereoselective Construction of Quaternary Centers

The synthesis of quaternary stereocenters—carbon atoms bonded to four distinct non-hydrogen substituents—is a formidable challenge in organic chemistry. nih.govnih.gov Chiral DMAP derivatives have provided elegant solutions for this problem. nih.gov The enantioselective Steglich rearrangement, catalyzed by chiral DMAP variants, is a prominent method for creating quaternary centers from enoxycarbonate derivatives. nih.govnih.gov This transformation involves an intramolecular acyl migration, where the catalyst controls the facial selectivity of the reaction to establish the stereocenter with high fidelity. nih.gov

Vedejs and Fu independently developed chiral DMAP catalysts for these enantioselective rearrangements, successfully applying them to substrates derived from oxindoles and furanones. nih.gov For instance, the chiral catalyst TADMAP has been used for the carboxyl migration of oxazolyl, furanyl, and benzofuranyl enol carbonates, producing chiral lactams and lactones containing a quaternary asymmetric carbon with excellent enantioselection. nih.gov These organocatalytic methods are crucial as they provide access to complex, three-dimensional molecules that are prevalent in pharmaceuticals and natural products. nih.govnih.gov

Ligand Design and Metal-Catalyzed Transformations

The structural motif of this compound, combining a coordinating amino group and a carboxylate, makes it and its analogues excellent candidates for ligand design in transition-metal catalysis. Specifically, mono-N-protected amino acids (MPAAs) have been identified as highly effective ligands, particularly in palladium catalysis. acs.orgnih.gov

Palladium-Catalyzed C-H Bond Functionalization

Mono-N-protected amino acids (MPAAs) have become increasingly important ligands for promoting challenging palladium(II)-catalyzed C-H functionalization reactions. nih.gov These ligands accelerate catalytic turnover by playing a dual role in the C-H activation step. acs.org A combined experimental and computational study revealed that the amino acid ligand coordinates to the palladium center as a dianionic bidentate ligand and simultaneously acts as an internal base to facilitate the proton abstraction from the C-H bond. acs.org This mechanism, known as the concerted metalation-deprotonation (CMD) pathway, lowers the activation barrier for C-H cleavage.

The presence of the MPAA ligand can lead to a significant rate acceleration, with studies showing a 50-100-fold rate increase even with substoichiometric amounts of the ligand relative to the palladium catalyst. nih.gov This "ligand-accelerated catalysis" allows a single MPAA ligand to support C-H activation at multiple palladium centers through facile ligand exchange. nih.gov This methodology has been applied to the arylation of unactivated sp³ C-H bonds, such as the β-arylation of carboxylic acid derivatives and the γ-arylation of amine derivatives. acs.org

Table 2: Role of Amino Acid Ligands in Pd-Catalyzed C-H Functionalization

| Reaction Type | Ligand Class | Proposed Mechanism | Key Advantages | Reference |

|---|---|---|---|---|

| Remote C-H Arylation | Mono-N-protected amino acids (MPAAs) | Concerted Metalation-Deprotonation (CMD) | Improved yields, shorter reaction times, excellent regioselectivity | acs.org |

| C-H Olefination | Mono-N-protected amino acids (MPAAs) | Ligand-Accelerated C-H Activation | Overcomes reactivity issues with electron-poor substrates | acs.org |

| C-H Oxygenation | Amino acid-derived substrates | Ligand-Directed C-H Functionalization | Good yields (51-63%) and high diastereoselectivity (>20:1) | nih.gov |

Application in Specific Cross-Coupling Reactions

The utility of ligands derived from or related to amino acids extends to classic cross-coupling reactions. In Suzuki-Miyaura cross-coupling, which forges carbon-carbon bonds between boronic acids and organic halides, the choice of ligand is critical for efficiency and scope. nih.gov While phosphine (B1218219) ligands are common, ligands featuring nitrogen and oxygen donors, such as those derived from amino acids, have also been employed.

For instance, derivatives of this compound have been incorporated into more complex molecules via multi-step syntheses that include palladium-catalyzed cross-coupling reactions. acs.org In one study, a 4-(dimethylamino)phenylacetyl group was part of a series of potent enzyme inhibitors. acs.org The synthesis of the necessary precursors often relies on reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination to construct the core molecular framework before the final condensation with the acetic acid moiety. acs.org These examples highlight the compatibility of the this compound scaffold with standard palladium-catalyzed cross-coupling conditions, making it a valuable building block in medicinal chemistry. nih.govnih.gov

Photoredox Catalysis and Photocatalytic Applications

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) events, generating reactive radical intermediates from stable precursors. acs.org Arylacetic acids, including this compound, are excellent substrates for photoredox-catalyzed decarboxylative reactions. nih.gov Upon oxidation by an excited-state photocatalyst, the carboxylate undergoes facile decarboxylation to generate a benzyl (B1604629) radical, which can then participate in various bond-forming reactions.

A reported method describes the photoredox-catalyzed decarboxylative oxidation of arylacetic acids to furnish aldehydes, which are valuable bioisosteres of the parent carboxylic acids. nih.gov This dehomologation strategy is operationally simple and applicable to a wide range of substrates. nih.gov While not specifically detailing this compound, the compound fits the substrate profile perfectly. Furthermore, related compounds like ethyl 4-(dimethylamino)benzoate (B8555087) (EDB) are well-known as sacrificial electron donors in organic photoredox cycles. researchgate.net In other systems, heterogeneous semiconductor photoredox catalysis (SCPC) using materials like TiO₂ can activate carboxylic acids to form radicals for subsequent coupling reactions. beilstein-journals.org These findings collectively demonstrate the significant potential and applicability of this compound and its derivatives within the rapidly expanding field of photoredox catalysis.

Lack of Direct Research Hinders Comprehensive Review of Enzyme-Mediated Transformations of this compound

Investigations into the enzymatic modification of the phenylacetic acid scaffold have revealed a variety of potential transformations. For instance, research has shown that enzymes such as lipases are capable of catalyzing the esterification of phenylacetic acid and its derivatives. Additionally, oxidases have been implicated in the conversion of precursor molecules into phenylacetic acids. The biotransformation of various substituted phenylacetic acids by microorganisms, often involving hydroxylation of the aromatic ring or other modifications, has also been a subject of study.

Furthermore, derivatives of this compound have been synthesized and studied for their role as enzyme inhibitors, indicating that molecules with this core structure can interact with the active sites of enzymes. Specifically, N-(1,3,4-thiadiazol-2-yl)amide derivatives of this compound have been investigated as potential inhibitors of 6-phosphogluconate dehydrogenase. This suggests a potential for interaction with enzymes, though it does not represent a transformation of the parent compound.

Studies on related compounds, such as the biotransformation of 2-dimethylamino-4-(N-methylanilino)-phenol in vivo, have shown the involvement of enzymes like sulfotransferases, which act on the dimethylamino moiety. This hints at the possibility of enzymatic action on the dimethylamino group of this compound.

While the potential for enzymatic transformations of this compound can be inferred from studies on analogous compounds, a dedicated body of research is necessary to elucidate the specific enzymes, pathways, and mechanisms involved. Without such direct evidence, a thorough and scientifically robust account of its enzyme-mediated transformations and biocatalysis cannot be constructed at this time.

Applications of 4 Dimethylamino Phenylacetic Acid in Materials Science and Engineering

Integration into Functional Polymers and Copolymers

Currently, there is limited direct evidence in publicly available scientific literature detailing the integration of 4-(Dimethylamino)phenylacetic acid as a monomer or a functionalizing agent in the backbone of functional polymers and copolymers. While research exists on the encapsulation of the related compound, phenylacetic acid, within block copolymer nanoparticles and the synthesis of copolymers using monomers containing dimethylamino groups, specific studies focusing on the polymerization of this compound itself are not widely reported. mdpi.com The carboxylic acid and the tertiary amine functionalities, however, suggest its potential as a monomer for producing polyesters or polyamides with pendant dimethylamino groups, which could impart specific functionalities such as pH-responsiveness or metal-binding capabilities.

Design and Synthesis of Advanced Organic Materials

The primary application of this compound in materials science is as a precursor for the synthesis of advanced organic materials, most notably squaraine dyes.

Fluorescent and Photochromic Materials

Beyond its role in squaraine dye synthesis, the use of this compound in the creation of other classes of fluorescent or photochromic materials is not extensively documented in current research. The dimethylamino group is a strong electron-donating group, a common feature in many fluorescent molecules. However, specific examples of fluorescent or photochromic materials derived directly from this compound, other than squaraine dyes, are not readily found in the scientific literature.

Squaraine Dye Synthesis

The most significant application of this compound in materials science is its use as a key starting material for the synthesis of symmetrical and asymmetrical squaraine dyes. Squaraine dyes are a class of organic compounds characterized by a central, electron-deficient four-membered squaric acid ring and two electron-rich donor moieties. The dimethylamino group in this compound serves as a potent electron-donating group, which is crucial for the photophysical properties of the resulting dyes.

The synthesis typically involves the condensation reaction of two equivalents of an electron-rich aromatic compound, such as a derivative of this compound, with one equivalent of squaric acid. This reaction leads to the formation of highly conjugated molecules that exhibit strong and sharp absorption bands in the red and near-infrared (NIR) regions of the electromagnetic spectrum.

A variety of squaraine dyes have been synthesized using this compound as a precursor. The specific structure of the dye can be tailored to fine-tune its optical and electronic properties.

| Reactants | Product | Key Features | Reference |

| This compound, Squaric acid | Symmetrical squaraine dye | Strong absorption in the red/NIR region | |

| This compound, other substituted anilines, Squaric acid | Asymmetrical squaraine dye | Tunable photophysical properties |

These dyes are of particular interest for various technological applications due to their intense fluorescence and high molar extinction coefficients.

Surface Functionalization and Nanomaterial Modifications

The scientific literature does not provide extensive direct evidence of this compound being used for the surface functionalization of materials or the modification of nanomaterials. However, related phenylacetic acid derivatives have been employed for such purposes. For instance, the carboxylic acid group can serve as an anchor to bind to metal oxide surfaces, while the functional headgroup, in this case, the dimethylamino phenyl group, would then impart new properties to the surface. While theoretically possible, specific research demonstrating this application for this compound is not currently available.

Optoelectronic and Electronic Device Applications

The application of this compound in optoelectronic and electronic devices is primarily indirect, through its use in the synthesis of squaraine dyes. These dyes have shown promise in various device applications due to their strong light-absorbing properties in the visible and NIR regions.

Squaraine dyes derived from this compound have been investigated for their use in:

Organic Solar Cells (OSCs): Their intense absorption of sunlight makes them suitable as sensitizers in dye-sensitized solar cells (DSSCs) or as donor materials in bulk heterojunction OSCs.

Organic Light-Emitting Diodes (OLEDs): While less common, the fluorescent properties of some squaraine dyes could potentially be harnessed for use as emitters in OLEDs.

Photodetectors: The ability to absorb light in the NIR region makes squaraine dyes attractive for use in organic photodetectors that operate at these wavelengths.

Direct applications of this compound itself as a charge-transporting material or active component in electronic devices have not been widely reported. Its properties as a small molecule with both electron-donating and acidic functionalities might open avenues for its exploration in organic electronics, but this remains an area for future research.

Advanced Analytical and Spectroscopic Characterization of 4 Dimethylamino Phenylacetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy offers critical information about the number, environment, and connectivity of hydrogen atoms within a molecule. For 4-(Dimethylamino)phenylacetic acid, the ¹H NMR spectrum provides distinct signals corresponding to the different types of protons present.

In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons on the phenyl ring typically appear as a set of doublets due to their coupling with adjacent protons. The two protons ortho to the dimethylamino group and the two protons ortho to the acetic acid group are chemically distinct and give rise to separate signals. The methylene (B1212753) (-CH₂-) protons of the acetic acid moiety typically present as a singlet, as they lack adjacent protons to couple with. The six protons of the two methyl groups of the dimethylamino substituent also appear as a singlet, given their chemical equivalence.

A representative, though not directly of the specified compound, ¹H NMR data for a closely related derivative, 4-(dimethylamino)phenethyl alcohol, in CDCl₃ shows signals at approximately 7.09 ppm and 6.71 ppm for the aromatic protons, 3.77 ppm for the methylene protons adjacent to the hydroxyl group, and 2.91 ppm for the dimethylamino protons. sigmaaldrich.com While not identical, this provides a reference for the expected regions for the signals of this compound.

Table 1: Representative ¹H NMR Data for a Structurally Similar Compound (Note: This data is for 4-(dimethylamino)phenethyl alcohol and is illustrative of the expected chemical shift regions.)

| Protons | Chemical Shift (δ) ppm | Multiplicity |

| Aromatic | ~7.09 | d |

| Aromatic | ~6.71 | d |

| -CH₂- | ~3.77 | t |

| -N(CH₃)₂ | ~2.91 | s |

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The spectrum will typically show signals for the carboxyl carbon, the quaternary aromatic carbon attached to the acetic acid group, the quaternary aromatic carbon bonded to the dimethylamino group, the four aromatic CH carbons, the methylene carbon, and the methyl carbons of the dimethylamino group. The chemical shifts of these carbons are influenced by their electronic environment. For instance, the carboxyl carbon is significantly deshielded and appears at a high chemical shift value. The aromatic carbons attached to the nitrogen and the acetic acid group also have characteristic shifts.

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to elucidate the connectivity between atoms, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns. The molecular weight of this compound is 179.22 g/mol , and its molecular formula is C₁₀H₁₃NO₂. scbt.comsigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of the molecule, as the measured accurate mass can be used to calculate a unique molecular formula. This is a critical step in confirming the identity of a newly synthesized compound or for the definitive identification of an unknown. While the theoretical monoisotopic mass of this compound can be calculated, specific experimental HRMS data was not found in the performed searches.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺.

Tandem Mass Spectrometry (MS/MS) in Derivatization Studies

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of derivatized molecules. In the context of this compound derivatives, MS/MS provides valuable information about the fragmentation patterns, which aids in confirming the structure of the newly formed compounds. For instance, in a study involving the synthesis of N-(1,3,4-Thiadiazol-2-yl)amide derivatives, a compound incorporating a 4-(dimethylamino)phenyl moiety (5u) was identified. acs.org While the specific MS/MS data for this derivative is not detailed, the study highlights the importance of mass spectrometry in confirming the successful synthesis of such derivatives. acs.org

The fragmentation of related compounds, such as phenylacetic acid, can offer insights into the expected fragmentation pathways. In the electron ionization (EI) mass spectrum of phenylacetic acid, a prominent peak is observed at m/z 91, corresponding to the tropylium (B1234903) ion ([C7H7]+), which is formed after the loss of the carboxyl group. massbank.euspectrabase.com The molecular ion peak is observed at m/z 136. massbank.euspectrabase.com For trimethylsilyl (B98337) (TMS) derivatives of phenylacetic acid, the mass spectrum shows characteristic fragments that confirm the derivatization. nist.gov

A generalized approach using high-resolution mass spectrometry (HR-MS) allows for the identification of small molecule compounds with high confidence. nih.gov This technique provides accurate mass measurements, enabling the determination of elemental composition and aiding in the structural identification of unknown derivatives. nih.gov

Table 1: Predicted MS/MS Fragmentation of a Generic 4-(Dimethylamino)phenylacetyl Derivative

| Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment Structure/Loss |

| [M+H]+ | [M+H - H₂O]+ | Loss of water |

| [M+H]+ | [M+H - CO]+ | Loss of carbon monoxide |

| [M+H]+ | [C₉H₁₂N]+ | Dimethylaminobenzyl cation |

| [M+H]+ | [C₈H₁₀N]+ | Fragment from dimethylaminophenyl moiety |

This table is a generalized prediction and actual fragmentation will depend on the specific derivative.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its constituent functional groups.

The carboxylic acid group presents two key absorptions: a broad O-H stretching band typically in the range of 3300-2500 cm⁻¹ and a sharp C=O (carbonyl) stretching band between 1760 and 1690 cm⁻¹. The C-N stretching of the tertiary amine can be observed in the 1250-1020 cm⁻¹ region. The aromatic ring will show C-H stretching absorptions above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region. pressbooks.pub The substitution pattern on the benzene (B151609) ring can also be inferred from the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range. pressbooks.pub

In a study on phenylalanine-based dimers, IR action spectroscopy was used to identify key intra- and intermolecular interactions. mdpi.com For example, the presence or absence of a free OH stretch signature around 3600 cm⁻¹ indicated whether the carboxylic acid groups were involved in hydrogen bonding. mdpi.com Similarly, the amide I region (1800-1650 cm⁻¹) provided information about the carbonyl groups of both the carboxylic acid and peptide bonds. mdpi.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |

| Carboxylic Acid O-H | 3300-2500 (broad) | Stretching |

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H | 2960-2850 | Stretching |

| Carboxylic Acid C=O | 1760-1690 | Stretching |

| Aromatic C=C | 1600-1450 | Stretching |

| Tertiary Amine C-N | 1250-1020 | Stretching |

| Aromatic C-H Bending | 900-675 | Out-of-plane |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring in this compound. The dimethylamino group, being an auxochrome, can shift the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift).

Table 3: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Chromophore | Expected λmax (nm) | Electronic Transition |

| Substituted Benzene Ring | ~250-280 | π → π* |

This is an estimation and the actual λmax may vary depending on the solvent and pH.

Chromatographic Techniques for Separation and Purification

Chromatographic techniques are essential for the separation, purification, and analysis of this compound and its derivatives from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile and thermally unstable compounds. For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a C18 or phenyl-bonded column.

A study on the simultaneous quantitation of three sunscreen filters utilized a phenyl-bonded column with an isocratic mobile phase of acetonitrile (B52724) and aqueous ammonium (B1175870) formate. mdpi.com This demonstrates the effectiveness of phenyl columns in separating aromatic compounds. The method was validated for linearity, precision, and accuracy, highlighting the robustness of HPLC for quantitative analysis. mdpi.com Another study used ion-pair HPLC for the identification of UV filters. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For carboxylic acids like this compound, derivatization is often necessary to increase their volatility and improve chromatographic performance. labrulez.com Common derivatization methods include methylation and silylation. labrulez.com

The analysis of organic acid mixtures, including dicarboxylic acids, has been successfully achieved using in-liner derivatization to their silyl (B83357) esters, followed by GC analysis. labrulez.com This method offers a rapid and less labor-intensive alternative to traditional off-line derivatization techniques. labrulez.com GC-MS has also been used to identify bioactive compounds, including various acids, in plant extracts. jppres.com The mass spectrum of underivatized phenylacetic acid shows a base peak at m/z 91. massbank.euhmdb.ca

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) combines the high separation efficiency of UPLC with the sensitivity and selectivity of tandem mass spectrometry. This technique is particularly well-suited for the rapid analysis of compounds in complex matrices at low concentrations.

A UPLC-MS/MS method was developed for the quantification of phenylbutyrate and its metabolites, phenylacetate (B1230308) and phenylacetylglutamine, in plasma and urine. nih.gov The method demonstrated high precision and accuracy with a short run time of 2 minutes. nih.gov Similarly, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the simultaneous determination of phenylbutyric acid and its metabolite, phenylacetic acid, in various mouse tissues. nih.gov These studies underscore the power of UPLC-MS/MS for the sensitive and reliable quantification of phenylacetic acid and its analogs in biological samples. nih.govnih.gov An LC-MS/MS system using a Q Exactive Orbitrap has been used for the identification and quantification of antimicrobial compounds, including various acids, in distillery wastewater. nih.gov

Computational Chemistry and Theoretical Studies on 4 Dimethylamino Phenylacetic Acid

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is particularly valuable in drug discovery for predicting how a small molecule ligand, such as 4-(Dimethylamino)phenylacetic acid, might interact with a protein target. The process involves placing the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function. nih.gov

A typical molecular docking study on this compound would involve:

Preparation of the Ligand and Protein: Three-dimensional structures of this compound and the target protein would be prepared. The protein structure is often obtained from a repository like the Protein Data Bank (PDB). nih.gov

Defining the Binding Site: A specific region on the protein, known as the binding pocket, is defined for the docking calculations. nih.gov

Docking Simulation: Using software like AutoDock, the ligand is placed in various conformations within the binding site, and the interactions are scored. nih.gov

Analysis of Results: The output provides information on the binding energy, which indicates the strength of the interaction, and the specific amino acid residues involved in the binding.

Interactive Data Table: Hypothetical Molecular Docking Results

Since no specific studies were found, the following is a hypothetical table illustrating what the results of a molecular docking study might look like.

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

| Protein Kinase A | -7.5 | Lys72, Glu91 | Hydrogen Bond, Electrostatic |

| Cyclooxygenase-2 | -6.8 | Arg120, Tyr355 | Pi-Alkyl, Hydrogen Bond |

| Albumin | -8.2 | Trp214, Arg218 | Hydrophobic, Electrostatic |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of molecules. Methods like Density Functional Theory (DFT) are commonly used to calculate various molecular properties. nih.gov

For this compound, these calculations could provide insights into:

Molecular Geometry: Determination of the most stable three-dimensional arrangement of atoms.

Electronic Properties: Calculation of the distribution of electron density, dipole moment, and molecular electrostatic potential, which are crucial for understanding intermolecular interactions.

Reactivity Descriptors: Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to predict the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability. nih.gov

Interactive Data Table: Hypothetical Quantum Chemical Properties

This table presents hypothetical data that could be obtained from quantum chemical calculations on this compound.

| Property | Calculated Value | Units |

| HOMO Energy | -5.8 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 4.6 | eV |

| Dipole Moment | 3.5 | Debye |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov By simulating the behavior of a molecule over time, MD can reveal its conformational flexibility and how it interacts with its environment, such as a solvent or a biological membrane. nih.govmdpi.com

A molecular dynamics simulation of this compound could explore:

Conformational Landscape: Identification of the different shapes (conformations) the molecule can adopt and the energy barriers between them.

Solvation Effects: Understanding how the presence of a solvent, like water, influences the molecule's structure and dynamics.

Interaction with Membranes: Simulating how the molecule might permeate or interact with a lipid bilayer, which is a model for cell membranes. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. nih.govnih.gov

In a QSAR study involving this compound or its derivatives, researchers would:

Compile a Dataset: Gather a series of related compounds with known activities or properties.

Calculate Molecular Descriptors: For each compound, a set of numerical values (descriptors) that encode its structural and chemical features are calculated.

Develop a Model: Using statistical methods, a mathematical equation is derived that correlates the descriptors with the observed activity or property. nih.gov

Validate the Model: The predictive power of the model is tested on a set of compounds not used in its development. nih.gov

QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties. nih.gov Similarly, QSPR models can predict various physicochemical properties like solubility, boiling point, and melting point.

Future Directions and Emerging Research Avenues for 4 Dimethylamino Phenylacetic Acid

Development of Novel Synthetic Methodologies with Enhanced Sustainability

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the reduction of hazardous substances and the use of more efficient, environmentally benign processes. For phenylacetic acids, including 4-(Dimethylamino)phenylacetic acid, research is moving away from traditional methods that may involve harsh reagents or expensive metal catalysts. organic-chemistry.org

A promising direction is the development of iodide-catalyzed reductions, which offer a more practical and "green" alternative. organic-chemistry.org For instance, a novel, scalable synthesis of phenylacetic acids has been developed using a catalytic amount of sodium iodide to generate hydroiodic acid in situ, with phosphorus acid acting as the stoichiometric reductant. organic-chemistry.org This method successfully avoids the direct handling of hazardous hydroiodic acid and operates under milder conditions, making it suitable for large-scale production. organic-chemistry.org Future research will likely focus on adapting and optimizing such catalytic systems specifically for this compound, aiming to improve yields and expand the tolerance for various functional groups, further aligning industrial production with sustainability goals. organic-chemistry.org

Exploration of Undiscovered Catalytic Capabilities

The inherent structure of this compound makes it a valuable scaffold in medicinal chemistry. A significant area of future research lies in exploring its latent catalytic potential and developing new catalytic reactions to diversify its structure. The phenylacetic acid framework is prevalent in many drug molecules, and the ability to selectively functionalize it is highly desirable. chu-lab.org

Recent breakthroughs in C-H functionalization offer a glimpse into this future. Researchers have successfully developed pyridine-based templates that enable the palladium-catalyzed meta-C-H functionalization of phenylacetic acid cores. chu-lab.org This technique allows for a range of modifications, including olefination, cross-coupling, and iodination, at a position on the benzene (B151609) ring that is traditionally difficult to access. chu-lab.org Applying these advanced catalytic methods to this compound could rapidly generate libraries of novel derivatives. The electron-donating dimethylamino group can influence the reactivity of the aromatic ring, presenting unique challenges and opportunities for catalyst design. Future work will likely focus on creating bespoke catalysts and templates that can precisely control the site of functionalization, paving the way for the rapid discovery of molecules with new and improved properties. chu-lab.org

Design of Advanced Materials with Tunable Properties

The unique combination of a carboxylic acid group and a tertiary amine on an aromatic ring makes this compound an attractive building block for advanced materials. The carboxylic acid can act as a ligand for metal ions or as a monomer for polymerization, while the dimethylamino group can influence electronic properties, solubility, and serve as a site for further reactions.

Future research is expected to explore the incorporation of this compound into metal-organic frameworks (MOFs) and functional polymers. In MOFs, the molecule could serve as a linker, creating porous structures with potential applications in gas storage, catalysis, or chemical sensing. The dimethylamino group could be used to tune the electronic environment within the framework or act as an active site. In polymer science, it could be integrated into polyester (B1180765) or polyamide chains, imparting specific properties such as fluorescence, pH-responsiveness, or enhanced thermal stability. The design of these materials will focus on creating a direct link between the molecular structure of this compound and the macroscopic properties of the resulting material, enabling the creation of "smart" materials with properties tailored for specific applications.

Deeper Elucidation of Biological Mechanisms and Therapeutic Potential

While phenylacetic acid and its derivatives are known to possess a broad spectrum of biological activities, the specific mechanisms of action for many, including this compound, are not fully understood. mdpi.com Future research will delve deeper into its molecular interactions within biological systems to unlock its therapeutic potential.

Recent studies on related structures provide a roadmap for this exploration. For example, a derivative containing a 4-(dimethylamino)phenyl group has been identified as a potential inhibitor of 6-phosphogluconate dehydrogenase (6PGD), an enzyme implicated in cancer metabolism. acs.org This finding suggests that this compound could serve as a scaffold for developing new anti-cancer agents. acs.org Furthermore, the related compound 4-phenylbutyric acid has shown therapeutic potential in mitigating neurotoxicity by reducing endoplasmic reticulum (ER) stress. nih.gov This opens an avenue to investigate whether this compound or its derivatives could have similar neuroprotective effects. Future investigations will likely employ chemical proteomics, cellular assays, and animal models to identify specific protein targets, delineate signaling pathways, and validate its efficacy in disease models, particularly in oncology and neurology. acs.orgnih.gov

Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design

In drug discovery, ML algorithms can screen virtual libraries of thousands of its derivatives against biological targets, predicting their binding affinity, efficacy, and potential toxicity profiles (ADME-T) before they are ever synthesized in a lab. nih.govnih.gov This predictive power allows researchers to prioritize the most promising candidates, saving considerable time and resources. exlibrisgroup.com AI can also assist in de novo drug design, generating novel molecular structures based on the this compound scaffold that are optimized for a desired therapeutic effect. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 4-(Dimethylamino)phenylacetic acid in academic settings?

- Methodological Answer : The compound is often synthesized via protection/deprotection strategies. For example, phenacyl ester intermediates (e.g., 4-(bromomethyl)phenylacetic acid) can be reacted with Boc-protected amino acids, followed by zinc/acetic acid reduction to remove the phenacyl group without disrupting sensitive functional groups . Purification typically involves extractive procedures (e.g., ether recrystallization) and azeotropic removal of solvents. Ensure starting materials are pure to avoid polycondensation byproducts .

Q. How should this compound be stored to maintain stability during experiments?

- Methodological Answer : Store in a cool, dry environment (<25°C) away from moisture, heat, and incompatible materials (strong acids/alkalis, oxidizing/reducing agents) . Use airtight containers to prevent degradation. Stability under recommended conditions is confirmed, but decomposition products remain uncharacterized .

Q. What experimental approaches are recommended for assessing toxicity when limited toxicological data is available?

- Methodological Answer : Given the lack of acute toxicity data in Safety Data Sheets (SDS) , prioritize in vitro assays (e.g., cell viability assays in HEK-293 or HepG2 cells) and computational modeling (QSAR tools). Cross-reference structurally similar compounds (e.g., phenylacetic acid derivatives) to infer potential hazards . Always use fume hoods and personal protective equipment (PPE) during handling.

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing derivatives of this compound?

- Methodological Answer : Tailor reaction media to enhance solubility and reactivity. For example, dimethyl sulfoxide (DMSO) improves solubility for acylation reactions . Use mild conditions (room temperature, neutral pH) to preserve the dimethylamino group’s integrity. Monitor reaction progress via NMR to track phenacyl ester cleavage .

Q. What biochemical pathways or enzymatic interactions involve this compound?

- Methodological Answer : The compound may interact with enzymes like phenylacetate-CoA ligase, which catalyzes aromatic compound metabolism . Design inhibition/activation assays using purified enzymes or cell lysates. Fluorescence-based assays (e.g., fluorometric determination of oxidative enzymes) can quantify activity changes .

Q. How can analytical methods be adapted to quantify this compound in complex matrices?

- Methodological Answer : Employ HPLC with UV/Vis detection (λ = 254–280 nm) or LC-MS for high sensitivity. For fluorometric analysis, derivatize the compound with dansyl chloride to enhance detectability . Validate methods using spiked samples and internal standards (e.g., deuterated analogs).

Q. How should researchers address data gaps in stability or decomposition profiles of this compound?

- Methodological Answer : Conduct accelerated stability studies under stress conditions (e.g., elevated temperature, UV exposure). Use TGA/DSC to analyze thermal decomposition and FT-IR/GC-MS to identify volatile byproducts . Compare results with structurally related compounds (e.g., 4-hydroxyphenylacetic acid) to extrapolate behavior .

Q. What strategies resolve contradictions in literature regarding reactivity or stability?

- Methodological Answer : Replicate conflicting studies under controlled conditions (e.g., humidity, oxygen levels). For instance, while SDS reports stability under recommended storage, heat exposure may induce decomposition . Use controlled experiments to isolate variables (e.g., inert atmosphere vs. ambient air) and validate findings via peer-reviewed protocols.

Data and Methodology Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.